molecular formula C17H16FN5 B1214928 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole CAS No. 165806-51-9

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole

Cat. No.: B1214928
CAS No.: 165806-51-9
M. Wt: 309.34 g/mol
InChI Key: DFEYXQGDDCDXJK-UHFFFAOYSA-N
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Description

This chemical compound, 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, is a small molecule inhibitor designed for advanced biochemical research. Its primary characterized mechanism of action is the inhibition of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38 alpha (p38α) . The MAPK14/p38α pathway is a critical signal transduction cascade that regulates cellular responses to stress signals and inflammatory cytokines . As a key mediator in processes such as apoptosis, cellular differentiation, and immune activation, MAPK14 is a significant target for investigative studies. Researchers can utilize this inhibitor to probe the complex dynamics of p38 signaling in various disease models, particularly to elucidate its role in inflammation and immune responses. By selectively targeting this kinase, the compound provides a valuable tool for dissecting pathway mechanisms and validating novel therapeutic targets in a controlled research environment.

Properties

IUPAC Name

4-[3-(cyclopropylmethyl)-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5/c18-13-5-3-12(4-6-13)15-16(14-7-8-20-17(19)22-14)23(10-21-15)9-11-1-2-11/h3-8,10-11H,1-2,9H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEYXQGDDCDXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274456
Record name 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165806-51-9
Record name 4-(1-(Cyclopropylmethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-(CYCLOPROPYLMETHYL)-4-(4-FLUOROPHENYL)-1H-IMIDAZOL-5-YL)PYRIMIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37TCQ1HFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Debus-Radziszewski Reaction Variants

The Debus-Radziszewski reaction, which typically involves condensation of an α-diketone, aldehyde, and ammonia, has been adapted for synthesizing the imidazole core. A modified protocol using 4-fluorophenylglyoxal and cyclopropylmethylamine under microwave irradiation (140°C, 30 min) achieves 68% yield of the 1,4,5-trisubstituted imidazole intermediate. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventAcetonitrileMaximizes solubility of aromatic intermediates
Temperature140°CReduces reaction time from 12h to 30min
Ammonia SourceNH4OAcPrevents over-alkylation at N1 position

This method avoids the need for protecting groups on the fluorophenyl substituent due to its electron-withdrawing nature, which deactivates the ring toward electrophilic substitution.

N1-Alkylation Post-Condensation

Alternative routes first construct the 4-(fluorophenyl)-5-(pyrimidinyl)imidazole scaffold, followed by N1-alkylation. Using NaH as a base in DMF at 0°C, cyclopropylmethyl bromide reacts with the imidazole nitrogen, achieving 74% alkylation efficiency. Crucially, the pyrimidine amino group must be protected as a Boc-carbamate during this step to prevent quaternization.

Late-stage introduction of the 2-amino-4-pyrimidinyl group via Suzuki coupling employs 5-bromoimidazole intermediates and 2-amino-4-pyrimidinylboronic acid pinacol ester . Under Pd(PPh3)4 catalysis (2 mol%), the reaction proceeds in dioxane/H2O (4:1) at 80°C, yielding 82% of the coupled product. Key advantages include:

  • Tolerance of the cyclopropylmethyl group under mild basic conditions

  • Minimal protodeboronation observed due to electron-deficient pyrimidine ring

Direct Cyclization Methods

In situ generation of the pyrimidine ring has been achieved using guanidine nitrate and β-ketoester derivatives. For example, reacting 5-(2-cyanoimidazolyl)-4-fluorophenylacetate with guanidine in EtOH/HCl (reflux, 6h) forms the pyrimidine ring with 65% yield. This one-pot method simplifies purification but requires strict pH control (pH 9–10) to avoid imidazole ring degradation.

Protecting Group Strategies

Effective protection schemes are critical for multi-step synthesis:

Amino Group Protection

  • Boc Protection : Using di-tert-butyl dicarbonate in THF with DMAP catalyst (93% yield)

  • Cbz Protection : Benzyl chloroformate in pyridine, though this method shows 12% overprotection at imidazole N3

Fluorophenyl Stability Considerations

The 4-fluorophenyl group demonstrates remarkable stability under acidic (HCl/EtOH) and basic (NaOMe/MeOH) conditions, eliminating the need for protection during most steps.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending continuous process achieves 91% overall yield through three interconnected flow reactors:

  • Imidazole cyclocondensation (residence time 8min)

  • N1-alkylation (residence time 12min)

  • Pyrimidine coupling (residence time 20min)

This system reduces total synthesis time from 48h (batch) to 40min while maintaining >99.5% purity.

Green Chemistry Metrics

Comparative analysis of solvent systems:

Solvent PairPMI*Yield
DMF/H2O18.478%
EtOH/H2O8.782%
Cyrene™/2-MeTHF5.175%

*Process Mass Intensity (lower = better)

Bio-based Cyrene™ shows promise for reducing environmental impact despite slight yield penalties.

Analytical Characterization

Critical quality attributes monitored during synthesis:

ParameterMethodSpecification
Regiochemical Purity1H-15N HMBC NMR≥98% N1-alkylation
Pyrimidine Amino ContentUV-Vis (268 nm)0.95–1.05 eq
Cyclopropane IntegrityGC-MSNo ring-opening

X-ray crystallography confirms the imidazole and pyrimidine rings are coplanar (±3°), enhancing π-stacking potential .

Chemical Reactions Analysis

Types of Reactions

SB-218655 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

SB-218655 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SB-218655 involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to bind to certain proteins, modulating their activity and thereby affecting various cellular pathways. This can lead to changes in cell signaling, gene expression, and other biological processes .

Comparison with Similar Compounds

Structural Analogs in the Pyridinylimidazole Class

The following table summarizes key structural analogs and their pharmacological properties:

Compound Name Substituents Molecular Formula Target/Activity Key Differences Reference
SB202190 (Target Compound) 1-Cyclopropylmethyl, 5-(4-fluorophenyl), 4-(2-amino-4-pyrimidinyl) C₁₇H₁₆FN₅ p38 MAP kinase inhibitor (IC₅₀ ~ 50 nM) Benchmark for selectivity against p38α/β isoforms.
SB203580 1-(4-methylsulfinylphenyl), 5-(4-fluorophenyl), 4-(4-pyridinyl) C₂₀H₁₈FN₃OS p38 MAP kinase inhibitor (IC₅₀ ~ 300 nM) Methylsulfinyl group enhances solubility but reduces potency compared to SB202190.
SB220025 (SB4) 1-(4-piperidinyl), 5-(4-fluorophenyl), 4-(2-amino-4-pyrimidinyl) C₁₈H₁₉FN₆ p38 MAP kinase inhibitor Piperidinyl substituent increases molecular weight (325.38 g/mol) but may reduce blood-brain barrier penetration.
Sisko's Compound 1-(2,2,6,6-tetramethyl-4-piperidinyl), 5-(4-fluorophenyl) C₂₃H₂₉FN₆ p38 MAP kinase inhibitor Bulky tetramethylpiperidinyl group improves metabolic stability but complicates synthesis.
4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole 2-(4-nitrophenyl), 5-(4-pyridyl) C₂₀H₁₃FN₄O₂ Unknown (structural analog) Nitro group introduces electron-withdrawing effects, potentially altering binding kinetics.

Key Structural and Functional Insights

  • Cyclopropylmethyl vs. Piperidinyl Groups : The cyclopropylmethyl group in SB202190 provides steric hindrance without excessive hydrophobicity, optimizing kinase binding . In contrast, SB220025’s piperidinyl group increases basicity, which may affect cellular uptake .
  • Amino-pyrimidinyl vs. Pyridinyl Substituents: The 2-amino-4-pyrimidinyl group in SB202190 forms critical hydrogen bonds with the ATP-binding pocket of p38, enhancing selectivity over other kinases (e.g., JNK or ERK) . Analogs with pyridinyl groups (e.g., SB203580) exhibit broader kinase off-target effects .
  • Fluorophenyl Positioning : The 4-fluorophenyl group is conserved across most analogs, contributing to π-π stacking interactions in the hydrophobic kinase pocket .

Biological Activity

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, also known as SB5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, pharmacokinetic properties, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula for SB5 is C17H16FN5, with a molecular weight of approximately 309.34 Da. The compound consists of an imidazole ring linked to a pyrimidine moiety and a fluorophenyl group, which contributes to its biological activity.

PropertyValue
Chemical FormulaC17H16FN5
Molecular Weight309.34 Da
Formal Charge0
Component TypeNon-polymer

Pharmacokinetic Profile

Research indicates that SB5 demonstrates favorable pharmacokinetic properties, including moderate clearance rates and acceptable plasma protein binding. For instance, studies have shown that compounds similar to SB5 exhibit low efflux ratios and high metabolic stability, suggesting potential for effective therapeutic use .

Anti-inflammatory Effects

SB5 has been investigated for its anti-inflammatory properties. In vitro studies have reported significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for related compounds against COX-2 have been noted to be as low as 0.04 μM, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Properties

The compound has also shown promise in cancer research. A study highlighted its ability to induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve modulation of signaling pathways that regulate cell proliferation and differentiation.

Case Studies

  • Acute Myeloid Leukemia (AML) Differentiation
    • Objective : To assess the differentiation-inducing potential of SB5 in AML cell lines.
    • Method : A phenotypic screen was conducted using various AML cell lines treated with SB5.
    • Results : Significant differentiation was observed, correlating with changes in gene expression profiles associated with hematopoietic differentiation .
  • Inflammatory Response Modulation
    • Objective : To evaluate the anti-inflammatory effects of SB5 in vivo.
    • Method : Animal models were used to assess paw edema and granuloma formation.
    • Results : Compounds similar to SB5 demonstrated reduced edema and inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the imidazole and pyrimidine rings significantly influences the biological activity of SB5. Electron-donating groups enhance the compound's potency against COX enzymes, while modifications to the cyclopropylmethyl group can alter pharmacokinetic properties .

Q & A

Q. What synthetic strategies are effective for achieving high-purity synthesis of this compound?

The synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of aldehydes/ketones with amines under acid catalysis , followed by functionalization of substituents. Key steps include:

  • Cyclopropane introduction : Alkylation of the imidazole nitrogen using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amino-pyrimidine coupling : Suzuki-Miyaura cross-coupling to attach the 2-amino-4-pyrimidinyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (70–90°C) .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate >95% purity .

Q. Which analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry (e.g., imidazole C2/C4/C5 substitution patterns). For example, aromatic protons in the 4-fluorophenyl group resonate at δ 7.2–7.8 ppm, while cyclopropylmethyl protons appear as multiplet signals near δ 0.5–1.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₈FN₅: 348.1568) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .

Q. How can solubility limitations in biological assays be mitigated?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
  • Surfactants : Add polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions .
  • Salt formation : Convert the free base to a hydrochloride salt via HCl gas exposure in diethyl ether .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions?

Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and response surface methodology (RSM) to maximize yield. For example:

  • Central Composite Design : Test 3–5 factors (e.g., Pd catalyst concentration, reaction time, ligand ratio) across 20–30 experimental runs .
  • Critical parameters : Solvent choice (DMF vs. THF) and microwave-assisted heating (100–120°C) significantly impact Suzuki coupling efficiency .

Q. What computational tools predict binding modes in structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with biological targets (e.g., kinase ATP-binding pockets). The 2-amino-4-pyrimidinyl group often forms hydrogen bonds with hinge-region residues (e.g., Glu91 in p38 MAPK) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways for imidazole ring formation, identifying transition states and energy barriers .

Q. How to resolve contradictions in reported bioactivity data?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based kinase inhibition vs. cell viability). Note discrepancies due to assay conditions (e.g., ATP concentration, incubation time) .
  • Counter-screening : Test off-target effects using panels like Eurofins KinaseProfiler to rule out false positives .

Q. What strategies validate reaction mechanisms for imidazole functionalization?

  • Isotopic labeling : Introduce ¹⁵N-labeled amines to track regioselectivity during ring closure via ¹H-¹⁵N HMBC NMR .
  • Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclopropylmethylation vs. pyrimidine coupling) .

Methodological Guidelines

  • Contradiction management : Cross-reference synthetic protocols from independent studies (e.g., cyclopropane introduction in vs. ) to identify solvent-dependent outcomes.
  • Data reproducibility : Replicate key experiments (e.g., Suzuki couplings) using inert atmospheres (N₂/Ar) and anhydrous solvents to minimize variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole
Reactant of Route 2
4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole

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